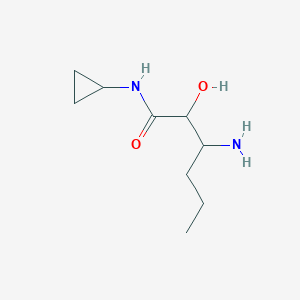

3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Übersicht

Beschreibung

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chemical compound with the molecular formula C9H18N2O2. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral drugs such as Telaprevir .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide typically involves multiple steps starting from trans-2-hexenoic acid. The process includes epoxidation, esterification, and reduction . One method involves the following steps:

Epoxidation: Trans-2-hexenoic acid is converted to its epoxide derivative.

Esterification: The epoxide is then esterified to form an ester intermediate.

Reduction: The ester is reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-cyclopropyl-2-hydroxyhexanamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Can be reduced to form amines or alcohols.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Overview

3-Amino-N-cyclopropyl-2-hydroxyhexanamide, particularly its hydrochloride form, is a compound with significant implications in medicinal chemistry, particularly in the development of antiviral agents. Its unique structure and properties make it a valuable intermediate in the synthesis of drugs targeting various diseases, notably hepatitis C.

Synthetic Methods

The synthesis of this compound has been documented through various methods, emphasizing efficiency and cost-effectiveness. The most notable synthetic route involves:

- Starting Material : Tert-butyl sorbate.

- Key Steps :

This method is advantageous due to fewer reaction steps and reduced synthesis time, making it suitable for large-scale production.

Antiviral Drug Development

One of the primary applications of this compound is as an intermediate in the synthesis of antiviral drugs. It plays a crucial role in developing inhibitors for the hepatitis C virus (HCV), particularly as a component in the synthesis of Telaprevir, an HCV protease inhibitor. The compound's structural features facilitate interactions with viral enzymes, enhancing its efficacy against HCV .

Pharmacological Studies

Research has shown that derivatives of this compound exhibit potential pharmacological activities, including:

- Inhibition of viral replication.

- Modulation of immune responses.

These properties make it a candidate for further studies in antiviral therapies and other therapeutic areas .

Case Study 1: Synthesis and Efficacy Testing

A study demonstrated the synthesis of this compound as part of a larger project aimed at developing new HCV treatments. The synthesized compound was tested in vitro for its ability to inhibit NS3/4A protease activity, showing promising results that warrant further investigation into its potential as a therapeutic agent .

Case Study 2: Comparative Analysis with Other Antivirals

In another research effort, this compound was compared against existing antiviral drugs in terms of potency and selectivity. The findings indicated that while traditional antivirals had established efficacy, the new compound exhibited a unique mechanism of action that could complement existing therapies or serve as an alternative treatment pathway .

Wirkmechanismus

The mechanism of action of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide involves its interaction with specific molecular targets and pathways. In the context of antiviral drugs, it acts by inhibiting the replication of viral RNA, thereby preventing the virus from multiplying . The compound targets viral proteases, which are essential for the maturation and replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride: A hydrochloride salt form of the compound with similar properties.

N-cyclopropyl-3-amino-2-hydroxyhexanamide: A structurally similar compound with slight variations in its chemical structure.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antiviral drugs sets it apart from other similar compounds .

Biologische Aktivität

3-Amino-N-cyclopropyl-2-hydroxyhexanamide, also known as (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide, is a synthetic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, an amino group, and a hydroxyl group, which contribute to its unique chemical properties. The stereochemistry of the compound plays a critical role in its biological interactions.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Cyclopropyl, amino, and hydroxyl groups | Potential antiviral activity and enzyme inhibition |

The primary mechanism of action involves the inhibition of specific enzymes, particularly proteases. This inhibition disrupts viral replication processes, making the compound a candidate for antiviral drug development against viruses such as Hepatitis C.

- Molecular Targets : The compound interacts with viral proteases, preventing them from cleaving peptide bonds essential for viral replication.

- Pathways Involved : By inhibiting protease activity, it interferes with the replication cycle of viruses, thus reducing their proliferation in host cells.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of antiviral drugs. Notably, it is involved in the development of Telaprevir, an important drug for treating Hepatitis C. The synthetic route for this compound has been optimized to reduce reaction steps and improve yield .

Biological Studies

Research has demonstrated that this compound exhibits significant biological activities:

- Enzyme Inhibition : Studies indicate that it effectively inhibits serine and cysteine proteases, which are crucial for various biological processes.

- Antiviral Properties : Its ability to inhibit viral replication has been extensively studied, highlighting its potential as a therapeutic agent against Hepatitis C virus (HCV) infections .

Case Studies

- Hepatitis C Treatment : Clinical studies have shown that derivatives of this compound can significantly lower viral loads in patients infected with HCV. The mechanism involves direct inhibition of the NS3/4A protease .

- Synthetic Pathways : Research into synthetic methods has revealed efficient routes to produce (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride with high yields (up to 86%) using readily available starting materials .

Comparative Analysis with Similar Compounds

The unique cyclopropyl configuration of this compound distinguishes it from other similar compounds. A comparison table illustrates the differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-N-methyl-2-hydroxyhexanamide | Methyl group instead of cyclopropyl | Different solubility and potential activity |

| 2-Hydroxy-N-cyclopropylacetamide | Acetamide structure | Varying pharmacological profiles |

| N-Cyclopropyl-2-hydroxypropanamide | Propanamide backbone | Variations in reactivity |

Eigenschaften

IUPAC Name |

3-amino-N-cyclopropyl-2-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGSSWBFKDSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609865 | |

| Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402958-32-1 | |

| Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.